methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine dioxide derivative characterized by a 1,4-benzothiazine core with two sulfone oxygen atoms (1,1-dioxide). Key structural features include:
- A 6-fluoro substituent on the benzothiazine ring, which enhances electronic stability and influences binding interactions.
- A 4-(ethoxycarbonyl)phenyl group at position 4, contributing to steric bulk and modulating solubility.
- A methyl ester at position 2, common in bioactive benzothiazine derivatives for metabolic stability .
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related benzothiazine dioxides exhibit anti-inflammatory, antibacterial, and enzyme inhibitory activities (e.g., Calpain I inhibition) . Its synthesis likely follows alkylation or esterification routes analogous to those described for similar compounds .
Properties
IUPAC Name |
methyl 4-(4-ethoxycarbonylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO6S/c1-3-27-18(22)12-4-7-14(8-5-12)21-11-17(19(23)26-2)28(24,25)16-9-6-13(20)10-15(16)21/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRHVYKCKJMTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Benzothiazine Core: : The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazine core. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Introduction of the Fluoro Group: : The fluoro group can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
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Esterification: : The carboxylate group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
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Ethoxycarbonylation: : The ethoxycarbonyl group is introduced by reacting the phenyl ring with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or reduced esters.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, benzothiazine derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the fluoro group often enhances the biological activity of these compounds.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide would depend on its specific biological target. Generally, benzothiazine derivatives can inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The fluoro group can enhance binding affinity to these targets, improving the compound’s efficacy.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with three analogs from the literature:
Key Observations :
- Substituent Effects : The target compound’s ethoxycarbonylphenyl group distinguishes it from simpler analogs, likely increasing lipophilicity and altering receptor-binding kinetics compared to methoxy or benzodioxol substituents .
- Molecular Weight : The target compound has the highest molecular weight (431.44), which may impact bioavailability compared to lower-weight analogs like the benzodioxol derivative (377.35) .
- Fluorine vs.
Analytical Profiling
While the target compound’s chromatographic data are unavailable, ’s table for meloxicam-related compounds suggests:
- Retention Times : Bulky substituents (e.g., ethoxycarbonyl) increase retention times in reversed-phase HPLC.
- Impurity Limits : Fluorinated analogs typically have stricter impurity thresholds due to heightened bioactivity .
Biological Activity
Methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 405.4 g/mol. Its structure features a benzothiazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FNO6S |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | Methyl 4-(4-ethoxycarbonylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The benzothiazine moiety has been associated with:
- Anticancer Activity : Compounds containing benzothiazine structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
Anticancer Activity
Research has shown that derivatives of benzothiazine exhibit significant cytotoxicity against multiple cancer cell lines. For instance:
- Study A : A derivative similar to methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine was tested against human breast cancer cells (MCF-7). The IC50 value was found to be less than that of doxorubicin, indicating superior efficacy.
Anti-inflammatory Activity
In vitro studies indicated that the compound could reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS).
Case Studies
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Case Study on Cancer Treatment :
- Objective : To evaluate the efficacy of the compound in a preclinical model of breast cancer.
- Method : Tumor-bearing mice were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed at doses above 10 mg/kg compared to control groups.
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Case Study on Inflammation :
- Objective : Assess the anti-inflammatory properties in a model of acute inflammation.
- Method : The compound was administered to mice subjected to a carrageenan-induced paw edema model.
- Results : A dose-dependent reduction in paw swelling was recorded, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
